Pipazethate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106961. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

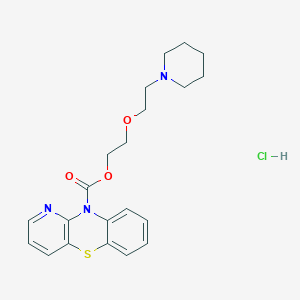

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUBUXUFKHXRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2167-85-3 (Parent) | |

| Record name | Pipazethate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80930876 | |

| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-67-8, 6056-11-7 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid, 2-[2-(1-piperidinyl)ethoxy]ethyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14056-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipazethate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipazethate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theratuss | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipazetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPAZETHATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757GN3W2CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pipazethate Hydrochloride: A Technical Guide to its Antitussive Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate (B1678394) hydrochloride is a non-narcotic antitussive agent with a multifaceted mechanism of action that is not fully elucidated. This technical guide synthesizes the current understanding of its pharmacological effects on cough suppression, focusing on its central and peripheral activities. The primary mechanism is believed to be its action on the medullary cough center, with contributions from its interactions with sigma-1 and GABA receptors. This document provides a comprehensive overview of the known quantitative data, a description of relevant experimental methodologies, and visual representations of the proposed signaling pathways and experimental workflows.

Core Mechanisms of Action

Pipazethate hydrochloride's cough suppressant activity is attributed to a combination of central and peripheral effects.

Central Action on the Medullary Cough Center

The principal antitussive effect of pipazethate is believed to stem from its depressant action on the cough center located in the medulla oblongata of the brainstem.[1][2][3][4] By increasing the threshold for cough induction, pipazethate reduces the frequency and intensity of coughing.[3] This central mechanism is a common feature of many antitussive drugs.[4]

Sigma-1 Receptor Binding

Pipazethate has been shown to bind to the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in the modulation of various neurotransmitter systems.[1] This interaction is thought to contribute to its antitussive properties.[1]

GABA Receptor Antagonism

Pipazethate is also classified as a potent antagonist of GABA (gamma-aminobutyric acid) receptors.[5] GABA is the primary inhibitory neurotransmitter in the central nervous system. By antagonizing GABAergic inhibition, pipazethate may modulate the excitability of neurons involved in the cough reflex, although the precise downstream effects of this action in the context of cough suppression are not well defined.

Peripheral Actions

Pipazethate is also suggested to have a peripheral component to its mechanism of action.[1][2] This includes a local anesthetic effect, which may reduce the sensitivity of sensory nerves in the airways that are responsible for initiating the cough reflex.[1][3] Additionally, a bronchodilator effect has been reported, which would help in reducing airway resistance.[1]

Quantitative Pharmacological Data

The available quantitative data for the interaction of this compound with its molecular targets is limited. The most consistently reported value is its inhibitory concentration for the sigma-1 receptor.

| Target | Parameter | Value | Reference |

| Sigma-1 Receptor | IC50 | 190 nM | [1] |

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of pipazethate are not extensively published. However, based on the known targets, the following general methodologies are applicable.

Sigma-1 Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (IC50, Ki) of this compound for the sigma-1 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the sigma-1 receptor.

-

Radioligand specific for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).

-

This compound at various concentrations.

-

Incubation buffer and wash buffer.

-

Scintillation counter.

Methodology:

-

Incubate the membrane preparation with the radioligand in the presence and absence of varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

GABA Receptor Functional Assay (General Protocol)

An electrophysiological assay, such as the two-electrode voltage-clamp technique using Xenopus oocytes, can be used to assess the functional activity of compounds on GABA receptors.

Objective: To determine if this compound acts as an antagonist at GABA-A receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

GABA solution.

-

This compound solution.

-

Two-electrode voltage-clamp setup.

Methodology:

-

Inject the Xenopus oocytes with the cRNA for the GABA-A receptor subunits and allow for receptor expression.

-

Perfuse the oocytes with a baseline solution.

-

Apply GABA to elicit an inward chloride current and establish a baseline response.

-

Co-apply GABA and varying concentrations of this compound.

-

Measure the change in the GABA-induced current in the presence of pipazethate.

-

A reduction in the GABA-induced current indicates an antagonistic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating antitussive agents.

Conclusion and Future Directions

This compound is a centrally acting antitussive with a complex pharmacological profile that includes interactions with the medullary cough center, sigma-1 receptors, and GABA receptors, supplemented by peripheral local anesthetic and bronchodilator effects. While the primary mechanisms have been proposed, there is a notable lack of detailed, publicly available primary research, particularly concerning specific receptor subtypes, binding affinities, and downstream signaling pathways.

For drug development professionals, further investigation into these areas is crucial for a complete understanding of pipazethate's mechanism of action. Future research should focus on:

-

Quantitative Binding and Functional Assays: Conducting detailed radioligand binding studies to determine Ki values for the sigma-1 receptor and various GABA receptor subtypes. Functional assays are needed to characterize the nature of the interaction (e.g., competitive vs. non-competitive antagonism) at GABA receptors.

-

Signaling Pathway Elucidation: Investigating the intracellular signaling cascades that are modulated by pipazethate's interaction with the sigma-1 receptor.

-

In Vivo Model Characterization: Utilizing modern in vivo models of cough to dissect the relative contributions of the central and peripheral mechanisms to the overall antitussive effect.

A more in-depth understanding of these molecular interactions will be invaluable for the rational design of novel and more effective antitussive therapies.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology of recombinant human GABA(A) receptor subtypes measured using a novel pH-based high-throughput functional efficacy assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pipazethate Hydrochloride: Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate (B1678394) Hydrochloride is a centrally acting antitussive agent with a unique pharmacological profile. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and elucidated mechanisms of action. Detailed experimental protocols for its synthesis and analytical characterization are presented, supported by quantitative data organized for clarity. Furthermore, this document illustrates the current understanding of its molecular interactions through signaling pathway diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Chemical Synthesis

The synthesis of Pipazethate Hydrochloride is a multi-step process commencing with 1-azaphenothiazine. The overall synthetic route involves the formation of a carbonyl chloride intermediate followed by esterification and subsequent conversion to the hydrochloride salt.

Synthetic Scheme

The synthesis can be summarized in the following three key steps[1]:

-

Formation of 1-Azaphenothiazine-10-carbonyl chloride: 1-Azaphenothiazine is reacted with phosgene (B1210022) in an appropriate solvent.

-

Esterification: The resulting 1-azaphenothiazine-10-carbonyl chloride is then esterified with 2-(2-piperidinoethoxy)ethanol.

-

Hydrochloride Salt Formation: The pipazethate base is treated with hydrochloric acid to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound, adapted from patent literature.

Materials:

-

1-Azaphenothiazine

-

Phosgene

-

2-(2-piperidinoethoxy)ethanol

-

Hydrochloric Acid (in isopropanol)

-

Activated Carbon

-

Sodium Hydroxide (B78521) solution (25%)

-

Nitrogen gas

Procedure:

-

Reaction Setup: A solution of 200.3 g (1.0 mol) of 1-azaphenothiazine in 1.1 L of toluene is azeotropically dewatered. After cooling to 30°C, 88.8 g (1.1 mol) of pyridine is added.

-

Phosgenation: Over a period of 1.2 hours, 131 g (1.32 mol) of phosgene is introduced into the reaction flask. The reaction temperature is maintained between 55°C and 58°C by cooling. The mixture is stirred for an additional 1.5 hours at 55°C.

-

Removal of Excess Phosgene: Excess phosgene is removed by bubbling nitrogen gas through the reaction mixture at 50-60°C.

-

Esterification: A solution of 175 g (1.01 mol) of 2-(2-piperidinoethoxy)ethanol and 9 ml of pyridine is added dropwise at 50-60°C. The reaction mixture is stirred for 5 hours at the same temperature.

-

Work-up: The mixture is cooled to 25°C and 600 ml of water is added. The mixture is stirred until all solids dissolve. After settling for 30 minutes, the lower aqueous phase is separated and extracted once with 200 ml of toluene. The aqueous phase is then treated with 8 g of activated carbon for clarification.

-

Isolation of Pipazethate Base: The clarified aqueous solution is mixed with 830 ml of toluene and the pH is adjusted to 8.1 with 25% sodium hydroxide solution. The organic phase is separated, and the aqueous phase is extracted again with toluene. The combined organic phases are washed with water and the solvent is evaporated to yield the pipazethate base.

-

Formation of Hydrochloride Salt: The resulting pipazethate base (approximately 380 g) is dissolved in 390 ml of isopropanol at 50°C. The pH is adjusted to 5.8 with isopropanolic hydrochloric acid.

-

Purification: The mixture is cooled to 0°C and stirred for 12 hours. The precipitated this compound is filtered, dried under vacuum at 50°C, and then recrystallized from 530 ml of isopropanol to yield the pure product.

Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆ClN₃O₃S | [2][3] |

| Molecular Weight | 436.0 g/mol | [2][3][4] |

| IUPAC Name | 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][5][6]benzothiazine-10-carboxylate;hydrochloride | [4] |

| CAS Number | 6056-11-7 | [4] |

| Melting Point | 160-161 °C | [7] |

| Solubility | Soluble in water. | [8] |

| UV-Vis λmax (in acidic medium with KMnO₄ and dyes) | 521 nm (Amaranth), 485 nm (Acid Orange II), 610 nm (Indigocarmine), 664 nm (Methylene Blue) | [9] |

| Molar Absorptivity (ε) | 1.062-1.484 × 10⁴ L mol⁻¹ cm⁻¹ (in acidic medium with KMnO₄ and various dyes) | [9] |

Analytical Methods

Several analytical methods have been developed for the quantification of this compound in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique due to its specificity and sensitivity.

Experimental Protocol: HPLC Analysis

Method 1: Reversed-Phase HPLC

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic mixture of water and methanol (B129727) (40:60, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 230 nm.

Method 2: Stability-Indicating HPLC

-

Column: 5 µm CN column (e.g., Luna, Phenomenex®).

-

Mobile Phase: Acetonitrile:12 mM ammonium (B1175870) acetate:diethylamine (35:65:0.1, v/v/v), pH adjusted to 4.0.

-

Detection: UV at 225 nm.

Mechanism of Action

This compound exerts its antitussive effect through a dual mechanism of action, involving both the sigma-1 receptor and the GABA-A receptor.

Sigma-1 Receptor Ligand

Pipazethate binds to the sigma-1 receptor with an IC₅₀ value of 190 nM[10]. The sigma-1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum (ER), that acts as a molecular chaperone. It is involved in the regulation of various cellular processes, including ion channel function and intracellular calcium signaling.

The binding of a ligand, such as Pipazethate, to the sigma-1 receptor can modulate its interaction with other proteins. For instance, sigma-1 receptor agonists have been shown to influence the activity of N-methyl-D-aspartate (NMDA) receptors and transient receptor potential (TRP) channels. This modulation of ion channels in neuronal pathways is believed to contribute to the antitussive effect.

Figure 1: Proposed signaling pathway for the sigma-1 receptor-mediated action of Pipazethate.

GABA-A Receptor Antagonist

Pipazethate also acts as a potent antagonist of the GABA-A receptor[11]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

As a competitive antagonist, Pipazethate likely binds to the GABA binding site on the GABA-A receptor, thereby preventing GABA from binding and activating the channel. This blockade of inhibitory signaling in the cough reflex pathway contributes to its antitussive properties. The antagonism by some piperazine (B1678402) derivatives has been shown to be not strongly dependent on the specific subunit composition of the GABA-A receptor.

Figure 2: Diagram illustrating the antagonistic action of Pipazethate at the GABA-A receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The provided experimental protocols and tabulated data serve as a practical resource for laboratory work. The visualization of its signaling pathways offers a conceptual framework for its pharmacological effects. Further research into the specific downstream signaling cascades of the sigma-1 receptor and the subunit selectivity of GABA-A receptor antagonism will continue to refine our understanding of this multifaceted molecule.

References

- 1. Pipazethate | C21H25N3O3S | CID 22425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C21H26ClN3O3S | CID 22424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pipazetate - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

Pipazethate Hydrochloride: A Technical Examination of its Antitussive Mechanism

To the Researcher: This technical guide addresses the pharmacological profile of Pipazethate Hydrochloride. Initial inquiries into its potential role as a GABA receptor antagonist have found limited direct evidence in peer-reviewed literature. While some commercial suppliers list it as a GABA antagonist, the primary body of scientific research identifies its principal mechanism of action as a centrally and peripherally acting antitussive (cough suppressant).[1][2] This document will, therefore, focus on the established pharmacology of Pipazethate as a cough suppressant, adhering to a rigorous technical format for researchers, scientists, and drug development professionals. One study from 1988 does mention Pipazethate among substances that block GABA-A receptors, and several chemical suppliers market it as a GABA antagonist.[3][4] However, the majority of clinical and pharmacological literature focuses on its antitussive properties.[1][5][6][7]

Pharmacological Profile

This compound is a non-narcotic, centrally acting antitussive agent.[2][7] Its primary therapeutic effect is the suppression of the cough reflex.[5] The mechanism is thought to be dual, involving action on the cough center in the medulla oblongata as well as a peripheral effect on sensory nerves in the airways.[1]

Mechanism of Action

Pipazethate's primary mode of action is the suppression of the cough reflex by acting on the central nervous system, specifically the medullary cough center.[2][5] It is thought to modulate neurotransmitter activity in the brain, which reduces the sensitivity of the cough center to stimuli that would normally trigger a cough.[1] Additionally, it may have a peripheral action by reducing the irritability of sensory nerves in the respiratory tract.[1] Some evidence also suggests it possesses bronchodilator activity.[2]

One key molecular target that has been identified is the sigma-1 receptor.[2][8]

Pharmacokinetics

This compound is reported to be well-absorbed from the gastrointestinal tract following oral administration.[1] It is distributed throughout the body, including the central nervous system where it exerts its primary effects.[1] Metabolism occurs in the liver, and the drug is primarily excreted by the kidneys.[1] The onset of action is typically within 10-20 minutes, with a duration of 4-6 hours.[2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with its known molecular target.

| Target | Assay Type | Species | Value | Units | Reference |

| Sigma-1 Receptor | Binding Affinity (IC50) | Not Specified | 190 | nM | [2][8] |

Experimental Protocols

Detailed experimental protocols for evaluating the antitussive efficacy of Pipazethate are not extensively available in recent literature. However, based on historical studies and general pharmacological principles, the following methodologies would be appropriate for its characterization.

In Vivo Antitussive Activity Assay (Citric Acid-Induced Cough Model in Guinea Pigs)

This protocol outlines a standard method for inducing cough in a preclinical model and assessing the efficacy of an antitussive agent.

Objective: To determine the dose-dependent effect of this compound on the frequency of coughs induced by citric acid aerosol in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

This compound

-

Citric acid

-

Vehicle (e.g., 0.9% saline)

-

Whole-body plethysmography chamber

-

Aerosol generator (nebulizer)

-

Data acquisition system

Procedure:

-

Acclimatization: Animals are acclimatized to the plethysmography chambers for a period of 15-30 minutes daily for 3 days prior to the experiment.

-

Dosing: Animals are randomly assigned to treatment groups (vehicle control, and multiple doses of this compound). The drug or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the cough challenge.

-

Cough Induction: Each animal is placed in the plethysmography chamber. A 0.3 M solution of citric acid is aerosolized into the chamber for a period of 5 minutes.

-

Data Recording: The characteristic explosive sound and associated pressure changes of each cough are recorded for a 10-minute period starting from the beginning of the aerosol exposure.

-

Analysis: The total number of coughs for each animal is counted. The percentage inhibition of the cough reflex is calculated for each treatment group relative to the vehicle control group. Dose-response curves can then be generated.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Pipazethate for the sigma-1 receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for binding to the sigma-1 receptor.

Materials:

-

Guinea pig brain membrane preparation (as a source of sigma-1 receptors)

-

[³H]-pentazocine or other suitable radioligand for the sigma-1 receptor

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, combine the membrane preparation, [³H]-pentazocine at a concentration near its Kd, and varying concentrations of this compound. A tube for determining non-specific binding should contain a high concentration of a known sigma-1 ligand (e.g., haloperidol).

-

Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold incubation buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of Pipazethate. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Logical Diagrams

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanism of action for Pipazethate on the cough reflex arc.

References

- 1. What is the mechanism of Pipazetate Hydrochloride? [synapse.patsnap.com]

- 2. This compound | 6056-11-7 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is Pipazetate Hydrochloride used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pipazetate - Wikipedia [en.wikipedia.org]

Pipazethate Hydrochloride: A Technical Guide to its Sigma-1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a centrally acting antitussive agent, has been identified as a ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of the binding affinity of Pipazethate Hydrochloride for the σ1 receptor, including quantitative data, detailed experimental methodologies, and an exploration of its potential functional significance and associated signaling pathways. Understanding this interaction is crucial for elucidating the complete pharmacological profile of Pipazethate and for the potential development of novel therapeutics targeting the σ1 receptor.

Introduction

This compound, chemically known as 2-(2-piperidinoethoxy)ethyl 1-phenyl-1-cyclopentanecarboxylate hydrochloride, has been primarily utilized for its antitussive properties, acting on the cough center in the medulla oblongata. Beyond this established mechanism, research has revealed its interaction with the sigma-1 (σ1) receptor, a protein of significant interest in the fields of neuropharmacology and drug development. The σ1 receptor is a non-opioid, endoplasmic reticulum (ER)-resident chaperone protein that translocates to different cellular compartments to modulate a wide array of signaling proteins, including ion channels, G-protein coupled receptors, and kinases. Its involvement in cellular stress responses, neuroprotection, and various neuropsychiatric disorders has made it a compelling therapeutic target. This guide focuses on the specific interaction between this compound and the σ1 receptor, providing a detailed analysis of its binding characteristics.

Quantitative Binding Affinity Data

The binding affinity of this compound for the sigma-1 receptor has been quantitatively determined, providing a measure of its potency at this site. The available data is summarized in the table below.

| Compound | Receptor | Parameter | Value (nM) | Reference |

| Pipazethate | Sigma-1 | IC50 | 190 | [1] |

Table 1: Binding Affinity of Pipazethate for the Sigma-1 Receptor. The IC50 value represents the concentration of the drug that is required for 50% inhibition of the binding of a radiolabeled ligand to the receptor.

Experimental Protocols

General Radioligand Binding Assay Protocol for Sigma-1 Receptor

A competitive radioligand binding assay is the standard method to determine the affinity of an unlabeled compound (like Pipazethate) for a receptor. This involves measuring the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the sigma-1 receptor.

Materials:

-

Tissue Preparation: Guinea pig brain homogenates are a common source of sigma-1 receptors. The brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: A commonly used radioligand for sigma-1 receptor binding assays is --INVALID-LINK---pentazocine, a selective sigma-1 agonist.

-

Unlabeled Ligand: this compound of varying concentrations.

-

Assay Buffer: Tris-HCl buffer.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Workflow:

References

Pipazethate Hydrochloride: An In-depth Analysis of Available Scientific Literature on its Pharmacokinetics and Metabolism

Despite a comprehensive review of publicly available scientific literature, detailed in vivo pharmacokinetic and metabolism data for Pipazethate Hydrochloride remains elusive. This technical guide summarizes the current state of knowledge and highlights the significant gaps in the understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a centrally acting, non-narcotic antitussive agent.[1][2][3][4] While its clinical use and toxicological profile are documented to some extent, a thorough characterization of its journey through the body—from administration to elimination—is not available in the public domain. This lack of information presents a considerable challenge for researchers, scientists, and drug development professionals seeking to build upon existing knowledge.

Our extensive search for quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life in in vivo studies yielded no specific data. Similarly, detailed experimental protocols for the in vivo pharmacokinetic evaluation of this compound could not be located.

The scientific literature is predominantly focused on the following areas:

-

Analytical Methodology: A significant portion of the available research describes the development and validation of various analytical techniques, primarily spectrophotometry and high-performance liquid chromatography (HPLC), for the determination of this compound in pharmaceutical formulations and, to a limited extent, in human urine.[2] These studies, while important for quality control, do not provide insights into the drug's in vivo behavior.

-

Toxicology: Several case reports and reviews discuss the toxic effects of this compound, particularly in instances of accidental overdose.[1][2][3][4] These reports describe a range of adverse effects, including neurological, cardiovascular, and metabolic disturbances.[1][2][3][4] However, they do not offer pharmacokinetic data that could help in understanding the dose-response relationship or the mechanisms of toxicity from a metabolic standpoint.

-

Chemical Synthesis and Degradation: Some articles detail the chemical synthesis of this compound and its degradation under various stress conditions. This information is valuable for pharmaceutical formulation and stability studies but does not address its biological fate.

The Void in Metabolic Understanding

A critical gap exists in the understanding of this compound's metabolism. There are no published studies that identify the metabolic pathways, the enzymes involved in its biotransformation, or the chemical structures of its metabolites. Without this information, it is impossible to construct a metabolic pathway diagram or to assess the potential for drug-drug interactions mediated by metabolic enzymes.

The general principles of drug metabolism involve Phase I (functionalization) and Phase II (conjugation) reactions to increase the water solubility of xenobiotics and facilitate their excretion. For a molecule with the complexity of this compound, which contains ester, ether, and heterocyclic functionalities, multiple metabolic pathways are theoretically possible. However, in the absence of experimental data, any depiction of its metabolism would be purely speculative and scientifically unfounded.

Experimental Workflows: A General Perspective

While specific experimental protocols for in vivo pharmacokinetic studies of this compound are not available, a general workflow for such a study can be conceptualized based on standard practices in the field. This would typically involve the administration of the drug to animal models, followed by the collection of biological samples at various time points and subsequent analysis.

Below is a generalized representation of an experimental workflow for a pharmacokinetic study.

Figure 1. A generalized workflow for a preclinical in vivo pharmacokinetic study.

Conclusion

References

Pipazethate Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pipazethate Hydrochloride. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Introduction

This compound is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough. Its mechanism of action involves the depression of the medullary cough center, and it is also known to be a GABA antagonist and bind to the sigma-1 receptor. Understanding the solubility and stability of this compound is critical for developing robust and effective pharmaceutical formulations. This document summarizes the available data on its solubility in various solvents and its stability under different stress conditions.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][2]benzothiazine-10-carboxylate hydrochloride |

| Molecular Formula | C₂₁H₂₅N₃O₃S·HCl |

| Molecular Weight | 435.97 g/mol |

| Appearance | White to off-white crystalline powder[3] |

| CAS Number | 6056-11-7[4] |

Solubility Profile

Quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. However, based on available literature, a qualitative and limited quantitative summary is provided below.

Table 3.1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Soluble[3] | A stock solution of 1 mg/mL has been prepared by dissolving 100 mg in 100 mL of double-distilled water[5]. The free base, Pipazethate, has a reported solubility of 1 mg/mL in water with ultrasonic and warming[6]. |

| Methanol | Data Not Available | - |

| Ethanol | Data Not Available | - |

| DMSO | Data Not Available | - |

| 0.1 N HCl | Data Not Available | - |

It is recommended that solubility studies be performed as part of formulation development to establish quantitative values in relevant solvent systems.

Stability Profile

This compound has been subjected to forced degradation studies to understand its intrinsic stability and to identify potential degradation products. These studies are essential for the development of stability-indicating analytical methods.

Table 4.1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Observations |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Degradation observed. |

| Alkaline Hydrolysis | 0.1 M to 1.0 M NaOH | Significant degradation reported, with the potential for up to 70% of the alkaline degradation product to be present in laboratory-prepared mixtures. |

| Oxidative Degradation | 0.1% to 3.0% H₂O₂ | Degradation observed. |

| Thermal Degradation | Heat (e.g., 50-60 °C) | Degradation observed. |

| Photolytic Degradation | Exposure to UV and visible light | Degradation observed. |

The primary degradation pathway under alkaline conditions is suggested to be the hydrolysis of the ester linkage, which may be followed by a decarboxylation process.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These are based on standard pharmaceutical practices and information gathered from related studies.

Solubility Determination Protocol

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol, methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column and detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with the appropriate mobile phase or solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculate the solubility in mg/mL or other appropriate units.

Solubility Determination Workflow

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Methanol or other suitable co-solvent if needed

-

Volumetric flasks

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of hydrochloric acid in a flask.

-

Keep the solution at room temperature or heat to a specified temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with a suitable base, and dilute for analysis.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of sodium hydroxide in a flask.

-

Maintain the solution at room temperature for a set duration.

-

Withdraw samples, neutralize with a suitable acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide.

-

Keep the mixture at room temperature for a specified time.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Place the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

-

Withdraw samples at different time points, cool to room temperature, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photochemically transparent container to a light source as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

After the exposure period, withdraw samples and dilute for analysis.

-

-

Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.

Forced Degradation Study Workflow

Mechanism of Action Overview

The antitussive effect of this compound is multifaceted, involving both central and potentially peripheral actions. A simplified representation of its known mechanisms is provided below.

Pipazethate HCl Mechanism of Action

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While there is a need for more comprehensive quantitative solubility data, the existing literature on its stability under forced degradation conditions offers valuable insights for formulation development and analytical method validation. The provided experimental protocols and diagrams serve as a foundation for further research and development activities involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]

- 3. CAS 6056-11-7: this compound | CymitQuimica [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Acibenzolar-S-Methyl (BTH) as an Inducer of Systemic Acquired Resistance in Plants

An in-depth technical guide on the use of Pipazethate Hydrochloride for inducing systemic acquired resistance (SAR) in plants cannot be provided, as there is no scientific evidence to support this application. This compound is documented as a centrally acting cough suppressant for human use, and its role in plant biology has not been established in published research.

However, to address your interest in the mechanisms of SAR and to fulfill your detailed request for a technical guide, we will use a well-characterized and commercially significant SAR inducer, Acibenzolar-S-Methyl (BTH) , as a representative example. BTH mimics the biological induction of SAR and is known to activate plant defense responses against a broad spectrum of pathogens.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a technical overview of Acibenzolar-S-Methyl (BTH), a functional analog of salicylic (B10762653) acid (SA), and its role in inducing systemic acquired resistance (SAR) in plants. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Acibenzolar-S-Methyl (BTH) and Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism activated throughout the plant after a localized exposure to a pathogen. This response is characterized by the accumulation of endogenous salicylic acid (SA) and the expression of a set of pathogenesis-related (PR) genes.

Acibenzolar-S-Methyl (BTH), with the chemical name 1,2,3-benzothiadiazole-7-carbothioic acid S-methyl ester, is a synthetic chemical that primes plants for a more rapid and robust defense response upon pathogen attack. It does not have direct antimicrobial properties but acts as a plant activator, functioning downstream of salicylic acid synthesis but upstream of the expression of defense-related genes. BTH is considered a functional analog of SA, effectively initiating the SAR signaling cascade.

Quantitative Data on BTH-Induced Resistance

The efficacy of BTH in inducing SAR has been quantified across various plant species and against different pathogens. The following tables summarize key findings from selected studies.

Table 1: Effect of BTH on Disease Severity in Various Plant-Pathogen Systems

| Plant Species | Pathogen | BTH Concentration | Disease Reduction (%) | Reference |

| Arabidopsis thaliana | Peronospora parasitica | 300 µM | 70-80% | |

| Wheat (Triticum aestivum) | Blumeria graminis f.sp. tritici | 100 µM | ~50% | |

| Tobacco (Nicotiana tabacum) | Tobacco Mosaic Virus (TMV) | 60 mg/L | 60-95% | |

| Sunflower (Helianthus annuus) | Plasmopara halstedii | 100 mg/L | 70% |

Table 2: BTH-Mediated Induction of Defense-Related Gene Expression

| Plant Species | Gene(s) | BTH Treatment | Fold Induction | Time Post-Treatment | Reference |

| Arabidopsis thaliana | PR-1, PR-2, PR-5 | 300 µM | >10-fold | 48 hours | |

| Wheat (Triticum aestivum) | PR-1.1, PR-2, PR-3 | 100 µM | 5 to 20-fold | 24-72 hours | |

| Tobacco (Nicotiana tabacum) | PR-1a | 60 mg/L | Significant increase | 3-7 days |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the BTH signaling pathway and a typical experimental workflow for evaluating its efficacy.

Caption: BTH signaling pathway in relation to salicylic acid-mediated SAR.

Caption: A typical experimental workflow for evaluating BTH-induced SAR.

Detailed Experimental Protocols

The following protocols are generalized from common methodologies used in SAR research. Researchers should adapt these protocols based on the specific plant species, pathogen, and available equipment.

Protocol 4.1: BTH Treatment and Pathogen Challenge in Arabidopsis thaliana

-

Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0 ecotype) in a controlled environment chamber with a 10-hour light/14-hour dark cycle at 22°C for 4-5 weeks.

-

BTH Application: Prepare a 300 µM solution of BTH in water. Apply the solution as a soil drench, providing 20 mL per pot. For the control group, apply an equal volume of water.

-

Incubation: Allow the plants to incubate for 3 days post-treatment to allow for the activation of defense pathways.

-

Pathogen Inoculation: Prepare a spore suspension of a virulent pathogen, such as Peronospora parasitica, at a concentration of 5 x 10^4 spores/mL in water.

-

Challenge: Apply the spore suspension to the adaxial surface of the leaves using a fine-mist sprayer until runoff is observed.

-

Disease Assessment: Keep the plants in a high-humidity environment (>90%) for 7 days. Assess disease severity by counting the number of conidiophores per leaf under a dissecting microscope. Calculate the percentage of disease reduction relative to the control group.

Protocol 4.2: Quantitative Real-Time PCR (qRT-PCR) for PR-1 Gene Expression

-

Sample Collection: At 0, 24, and 48 hours post-BTH treatment (as described in Protocol 4.1, step 2), collect leaf tissue from both control and BTH-treated plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with oligo(dT) primers.

-

qRT-PCR:

-

Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for the PR-1 gene and a reference gene (e.g., Actin2).

-

PR-1 Forward Primer: 5'-GCTACGCACTCGTTCAGACC-3'

-

PR-1 Reverse Primer: 5'-GCTTCTCGCTAACCCACGAG-3'

-

Perform the qRT-PCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis: Calculate the relative expression of the PR-1 gene using the 2^(-ΔΔCt) method, normalizing to the expression of the reference gene in the control samples.

Conclusion

Acibenzolar-S-Methyl (BTH) is a potent chemical inducer of Systemic Acquired Resistance in a wide range of plant species. It acts by stimulating the plant's innate defense signaling pathways, leading to the expression of defense-related genes and enhanced resistance to pathogen attack. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working on the development of novel plant protection strategies. While the initial query on this compound did not yield relevant applications in this field, the principles and methodologies described here for BTH are central to the study of SAR.

Investigating the Bronchodilator Effects of Pipazethate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate Hydrochloride is a pharmaceutical agent historically recognized for its antitussive properties, acting centrally on the medullary cough center.[1][2][3][4][5] While its primary indication has been the suppression of cough, its chemical structure and pharmacological profile suggest potential effects on airway smooth muscle, warranting an investigation into its bronchodilator capabilities. This technical guide synthesizes the available, though limited, scientific information regarding the potential mechanisms through which this compound may exert bronchodilator effects. It is important to note that direct clinical and preclinical studies quantifying the bronchodilator efficacy of this compound are not extensively available in the public domain. This document, therefore, extrapolates potential mechanisms based on its known pharmacological actions, including its reported anticholinergic, antihistaminic, and GABA antagonistic properties.[6][7]

Introduction to this compound

This compound is a centrally acting non-narcotic antitussive agent.[3][4] Its primary mechanism of action for cough suppression is believed to be the depression of the medullary cough center in the brainstem.[5] Additionally, a peripheral component involving the reduction of airway nerve sensitivity has been suggested.[1] The compound is a 1-azaphenothiazine derivative and has been noted to possess local anesthetic action.

While the main body of research focuses on its antitussive effects, several of its pharmacological characteristics suggest a potential for influencing airway smooth muscle tone. These include its classification as an antihistamine and an anticholinergic agent, which are well-established classes of bronchodilators.[6] Furthermore, it has been identified as a potent GABA antagonist, a pathway increasingly implicated in the modulation of airway smooth muscle contraction.[7]

Potential Mechanisms of Bronchodilation

The bronchodilator effects of this compound are not well-documented with direct experimental evidence. However, based on its known pharmacological properties, several potential signaling pathways can be postulated.

Anticholinergic Pathway

Anticholinergic agents are a cornerstone in the management of obstructive airway diseases.[8] They act as muscarinic receptor antagonists, blocking the action of acetylcholine (B1216132) on airway smooth muscle cells.[9] This inhibition of cholinergic nerve-induced bronchoconstriction leads to bronchodilation.

-

Proposed Mechanism: this compound, through its anticholinergic properties, may competitively antagonize M3 muscarinic receptors on airway smooth muscle. This would prevent acetylcholine-mediated increases in intracellular calcium, leading to smooth muscle relaxation and bronchodilation.

Antihistaminic Pathway

Histamine (B1213489), released from mast cells during an allergic response, is a potent bronchoconstrictor. Antihistamines, by blocking H1 receptors on airway smooth muscle, can prevent or reverse histamine-induced bronchoconstriction.[10]

-

Proposed Mechanism: As an antihistamine, this compound may act as an antagonist at H1 histamine receptors on bronchial smooth muscle. This would block the bronchoconstrictor effects of histamine, contributing to airway relaxation.

GABA Receptor Antagonism

Gamma-aminobutyric acid (GABA) receptors are present in the lungs and on airway smooth muscle.[11] The role of GABA in regulating airway tone is complex, but some studies suggest that activation of GABAA receptors can lead to smooth muscle relaxation.[12] As a potent GABA antagonist, the effect of this compound would be to block these receptors.

-

Proposed Mechanism: If endogenous GABA contributes to a baseline level of bronchodilation, antagonism of GABAA receptors by this compound could paradoxically lead to bronchoconstriction. Conversely, if GABAergic signaling in certain contexts promotes bronchoconstriction, then antagonism could lead to bronchodilation. The net effect is uncertain without direct experimental evidence.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data on the bronchodilator effects of this compound. Studies detailing dose-response relationships, EC50 values for airway smooth muscle relaxation, or comparative efficacy with standard bronchodilators (e.g., beta-2 agonists, other anticholinergics) are not publicly accessible. The primary focus of existing research has been on its antitussive properties.

Table 1: Pharmacological Profile of this compound

| Property | Description | Relevance to Bronchodilation |

| Primary Indication | Antitussive (Cough Suppressant) | Indirect; cough and bronchoconstriction can be related symptoms. |

| Mechanism of Action | Central depression of medullary cough center; potential peripheral effects on sensory nerves.[1][5] | Not directly related to bronchodilation. |

| Receptor Activity | Anticholinergic, Antihistaminic, GABA Antagonist.[6][7] | These are known pathways that can modulate airway smooth muscle tone. |

| Clinical Efficacy | Efficacy as an antitussive has been debated. | No data available for bronchodilation. |

Experimental Protocols for Assessing Bronchodilator Effects

Should further investigation into the bronchodilator properties of this compound be undertaken, the following established experimental protocols are recommended.

In Vitro Assessment: Organ Bath Studies

This method directly assesses the effect of a compound on airway smooth muscle contractility.

-

Tissue Preparation: Tracheal or bronchial rings are isolated from laboratory animals (e.g., guinea pigs, rats) or human lung tissue.

-

Mounting: The tissue rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Contraction Induction: A contractile agent (e.g., methacholine, histamine, carbachol) is added to the bath to induce a stable contraction.

-

Drug Administration: Cumulative concentrations of this compound are added to the bath, and the relaxation response is measured.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax).

In Vivo Assessment: Animal Models of Airway Hyperreactivity

These models assess the effect of a drug on airway resistance in a living organism.

-

Animal Model: Anesthetized and mechanically ventilated animals (e.g., guinea pigs, mice) are used.

-

Measurement of Airway Resistance: A pneumotachograph is used to measure changes in airway pressure and flow, from which lung resistance and dynamic compliance are calculated.

-

Bronchoconstriction Challenge: A bronchoconstricting agent (e.g., methacholine, histamine) is administered intravenously or via aerosol to induce bronchoconstriction.

-

Drug Administration: this compound is administered (e.g., intravenously, intraperitoneally, or via inhalation) prior to the bronchoconstriction challenge (prophylactic effect) or after bronchoconstriction has been established (reversal effect).

-

Data Analysis: The ability of this compound to prevent or reverse the increase in airway resistance is quantified.

Conclusion and Future Directions

The available evidence on the bronchodilator effects of this compound is indirect and largely theoretical. While its known anticholinergic and antihistaminic properties provide a plausible rationale for a potential bronchodilator effect, the lack of direct experimental data makes it impossible to confirm or quantify this activity. Furthermore, its GABA antagonistic action introduces a level of complexity that requires empirical investigation to understand its net effect on airway smooth muscle tone.

For researchers and drug development professionals, this compound represents a compound with a poorly characterized respiratory pharmacology beyond its antitussive actions. Future research should focus on conducting the in vitro and in vivo studies outlined in this guide to definitively characterize its effects on airway smooth muscle. Such studies would clarify whether this compound or its derivatives hold any therapeutic potential as bronchodilators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]

- 6. What is Pipazetate Hydrochloride used for? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. The role of anticholinergic bronchodilators in adult asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticholinergic (parasympatholytic) bronchodilators | Clinical Gate [clinicalgate.com]

- 10. 11. Allergy and Respiratory Medications | Clinical Gate [clinicalgate.com]

- 11. Role of GABA receptors in the bronchial response: studies in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anxiolytics for Bronchodilation: Refinements to GABAA Agonists for Asthma Relief - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Characterization of Pipazethate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate Hydrochloride is a centrally acting antitussive agent, previously marketed for the symptomatic relief of non-productive cough.[1][2] Chemically, it is the hydrochloride salt of the 2-(2-piperidinoethoxy)ethyl ester of 10H-pyrido[3,2-b][1][3]benzothiazine-10-carboxylic acid.[1] Its mechanism of action is multifactorial, involving modulation of the cough reflex at both central and peripheral levels.[1][4] This technical guide provides a comprehensive overview of the molecular structure, characterization, and known mechanisms of action of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Properties

The molecular structure of this compound is characterized by a tricyclic pyridobenzothiazine core, an ester linkage to a piperidinoethoxyethyl side chain, and a hydrochloride salt.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][3]benzothiazine-10-carboxylate hydrochloride | [5] |

| CAS Number | 6056-11-7 | [2] |

| Chemical Formula | C₂₁H₂₆ClN₃O₃S | [6][7] |

| Molecular Weight | 435.97 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 160-161 °C | [8] |

| Solubility | Soluble in water | [2] |

Experimental Protocols for Synthesis and Characterization

Synthesis

A general synthetic route to Pipazethate involves the reaction of 1-azaphenothiazine with phosgene (B1210022) to form an intermediate, which is then reacted with 2-(2-piperidinoethoxy)ethanol. The resulting Pipazethate base is subsequently treated with hydrochloric acid to yield the hydrochloride salt.[9]

Experimental Workflow for Synthesis:

References

- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. Central mechanisms II: pharmacology of brainstem pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. sigma-1 receptor modulation of acid-sensing ion channel a (ASIC1a) and ASIC1a-induced Ca2+ influx in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 9. ekwan.github.io [ekwan.github.io]

Early-Stage Research on Pipazethate Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Core Structural and Pharmacological Considerations

The chemical structure of Pipazethate, 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][2][4]benzothiazine-10-carboxylate, offers several points for chemical modification to explore the SAR and optimize its pharmacological properties. Key areas for derivatization include the azaphenothiazine core, the ester linker, and the piperidine (B6355638) ring. Modifications to these regions can influence the compound's affinity for its biological targets, as well as its pharmacokinetic and toxicological profiles.

Signaling Pathways in Cough Suppression

The antitussive effect of Pipazethate and its derivatives is believed to be mediated through the modulation of key signaling pathways in the central nervous system. The following diagram illustrates the hypothesized signaling cascade initiated by the binding of a Pipazethate derivative to the sigma-1 receptor in the medullary cough center, leading to the suppression of the cough reflex.

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

The preclinical evaluation of novel Pipazethate derivatives for their antitussive potential and pharmacological activity involves a series of in vivo and in vitro assays.

In Vivo Antitussive Activity Assays

The most common animal models for assessing antitussive efficacy are the citric acid-induced and capsaicin-induced cough models in guinea pigs.

1. Citric Acid-Induced Cough Model in Guinea Pigs

-

Objective: To evaluate the ability of a test compound to suppress cough induced by citric acid aerosol.

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.

-

Procedure:

-

Animals are placed individually in a whole-body plethysmography chamber.

-

A baseline cough response is established by exposing the animals to an aerosol of 0.2 M to 0.4 M citric acid for a period of 5-10 minutes.

-

The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the citric acid challenge.

-

The number of coughs is recorded by a trained observer or a specialized software that analyzes the characteristic changes in airflow.

-

The percentage inhibition of the cough response is calculated by comparing the number of coughs in the treated group to the vehicle control group.

-

-

Data Analysis: The number of coughs is counted, and the results are expressed as the mean ± SEM. Statistical significance is determined using appropriate tests such as ANOVA followed by a post-hoc test.

2. Capsaicin-Induced Cough Model in Guinea Pigs

-

Objective: To assess the antitussive activity of a test compound against cough induced by capsaicin (B1668287), which stimulates C-fiber sensory nerves.

-

Procedure:

-

Similar to the citric acid model, guinea pigs are placed in a plethysmography chamber.

-

Animals are exposed to an aerosol of capsaicin (typically 10-50 µM) for a defined period.

-

The test compound or vehicle is administered prior to the capsaicin challenge.

-

Cough responses are recorded and analyzed.

-

-

Data Analysis: The number of coughs is quantified, and the percentage inhibition is calculated.

In Vitro Pharmacological Assays

1. Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity of Pipazethate derivatives for the sigma-1 receptor.

-

Methodology: Radioligand binding assays are commonly employed.

-

Membrane preparations from tissues or cells expressing the sigma-1 receptor are used.

-

A radiolabeled ligand with known high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. GABA Receptor Functional Assay (Electrophysiology)

-

Objective: To assess the functional activity of Pipazethate derivatives as antagonists of GABA-A receptors.

-

Methodology: The patch-clamp technique is the gold standard for studying ion channel function.

-

Cells expressing GABA-A receptors (e.g., HEK293 cells or primary neurons) are used.

-

A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage.

-

GABA is applied to the cell to elicit an inward chloride current.

-

The test compound is co-applied with GABA to determine its effect on the GABA-induced current.

-

-

Data Analysis: The percentage inhibition of the GABA-induced current by the test compound is measured to determine its antagonistic potency (IC50).

Experimental Workflow for Antitussive Drug Discovery

The following diagram outlines a typical workflow for the early-stage discovery and evaluation of novel antitussive agents based on the Pipazethate scaffold.

Caption: A Generalized Experimental Workflow.

Quantitative Data Summary

As previously mentioned, there is a notable absence of publicly available, comprehensive quantitative data for a series of novel Pipazethate derivatives. Research in this area would greatly benefit from studies that systematically synthesize analogs and report their activities in standardized assays. For the purpose of this guide, a template for data presentation is provided below, which can be populated as new research findings become available.

Table 1: Hypothetical Pharmacological Data for Pipazethate Derivatives

| Compound ID | Modification | Sigma-1 Ki (nM) | GABA-A IC50 (µM) | Antitussive Activity (% Inhibition at X mg/kg) |

| Pipazethate | - | 190 | - | - |

| Derivative 1 | R1 = CH3 | Data not available | Data not available | Data not available |

| Derivative 2 | R2 = Cl | Data not available | Data not available | Data not available |